molecular formula C9H20ClNO B13089157 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride

Cat. No.: B13089157
M. Wt: 193.71 g/mol
InChI Key: IHFILZITSPIXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride typically involves the reaction of 3,3-dimethylcyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but different ring structure.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.

Uniqueness

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is unique due to its specific cyclohexanol ring structure, which imparts distinct chemical and physical properties

Biological Activity

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is a cyclic amino alcohol that has garnered attention in various fields of research due to its potential biological activities and therapeutic applications. This compound, characterized by its unique structural features, including an amino group and a hydroxyl group on a cyclohexane ring, has been investigated for its role in biochemical pathways, enzyme interactions, and medicinal applications.

  • Molecular Formula : C8H17NO
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 1529781-98-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group participates in biochemical reactions that modulate enzyme activity and cellular processes.

Potential Biological Targets

Therapeutic Applications

Research has explored the therapeutic potential of this compound in various contexts:

  • Cardiovascular Diseases : As a Rho kinase inhibitor, it may help manage conditions like hypertension and vascular disorders by promoting smooth muscle relaxation .
  • Cancer Treatment : Preliminary studies suggest potential antitumor activity, particularly through modulation of signaling pathways associated with cell proliferation and survival .
  • Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions such as anxiety or depression.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of biological activity against different cancer cell lines. For example, certain analogs have shown IC50 values significantly lower than standard treatments .
  • Animal Models : Animal studies investigating the effects of Rho kinase inhibitors indicate improvements in conditions like urinary incontinence and cardiovascular health through the modulation of smooth muscle activity .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameRho Kinase InhibitionAntitumor ActivityNeurotransmitter Interaction
5-(Aminomethyl)-3,3-dimethylcyclohexanol HClYesModeratePossible
5-Amino-3,3-dimethylcyclohexanoneYesLowLimited
1-(Aminomethyl)-3,5-dimethylcyclohexan-1-olNoHighModerate

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

5-(aminomethyl)-3,3-dimethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)4-7(6-10)3-8(11)5-9;/h7-8,11H,3-6,10H2,1-2H3;1H

InChI Key

IHFILZITSPIXMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)O)CN)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.